molecular formula C12H12N2O3S B2557868 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide CAS No. 2034439-98-8

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide

Cat. No.: B2557868
CAS No.: 2034439-98-8
M. Wt: 264.3
InChI Key: RVDGLVXSGHORKK-UHFFFAOYSA-N
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Description

Benzo[b]thiophene is a heterocyclic compound . It’s a five-membered ring made up of one sulfur atom and four carbon atoms . This structure is a key component in many biologically active compounds and has diverse applications in medicinal chemistry .


Synthesis Analysis

Benzo[b]thiophene derivatives can be synthesized using various methods. One common method involves coupling reactions and electrophilic cyclization reactions . Another strategy involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be quite complex, depending on the specific substituents attached to the ring. The structure enables diverse applications, ranging from drug discovery to organic synthesis.


Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in aryne reactions with alkynyl sulfides, leading to the formation of new benzothiophene scaffolds .


Physical and Chemical Properties Analysis

Benzo[b]thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

  • Anticancer Properties : A study explored the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against cancer cells, particularly laryngeal cancer cells. These compounds were found to enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis in cancer cells (Haridevamuthu et al., 2023).

  • Selective Oxidizing Agent : N-Hydroxy-o-benzenedisulfonimide, a compound with structural similarity, has been identified as a useful selective oxidizing agent, contrary to previous beliefs. This compound has been used in various oxidation reactions, including the oxidation of aldehydes to acids and thiols to disulfides (Barbero et al., 1996).

  • Synthesis of Oxalamides : A novel method for synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This provides a new formula for the synthesis of both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

  • Copper-Catalyzed Coupling Reaction : Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation, particularly with inferior reactive (hetero)aryl chlorides. This shows the utility of oxalamide in facilitating complex chemical reactions (De et al., 2017).

Mechanism of Action

The mechanism of action of benzo[b]thiophene derivatives can vary widely depending on their specific structure and the biological target. Some derivatives have shown high antibacterial activity against certain strains of bacteria .

Safety and Hazards

The safety and hazards of benzo[b]thiophene derivatives can vary widely depending on their specific structure. Some derivatives have shown antimicrobial properties, suggesting potential uses as antimicrobial agents .

Future Directions

The future research directions in the field of benzo[b]thiophene derivatives are vast. They include the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . The goal is to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

N'-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c13-11(16)12(17)14-5-9(15)8-6-18-10-4-2-1-3-7(8)10/h1-4,6,9,15H,5H2,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDGLVXSGHORKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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